molecular formula C10H12O4S B2961550 2-(3,4-Dimethoxyphenylthio)acetic acid CAS No. 95735-63-0

2-(3,4-Dimethoxyphenylthio)acetic acid

Cat. No. B2961550
CAS RN: 95735-63-0
M. Wt: 228.26
InChI Key: ANVXBTSSFGHHBD-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenylthio)acetic acid is a chemical compound with the molecular formula C10H12O4S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact structural details are not provided in the searched resources.


Physical And Chemical Properties Analysis

This compound is a white to light beige crystalline powder . Its molecular weight is 228.27 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.

Scientific Research Applications

Fluorographic Detection in Biochemical Studies

2-(3,4-Dimethoxyphenylthio)acetic acid's structural similarity to 2,5-diphenyloxazole (PPO) allows it to be used in a fluorographic procedure optimized with acetic acid as the solvent. This method is advantageous for detecting radioactivity in polyacrylamide gels, offering technical benefits like no need for pre-fixing proteins in gels and compatibility with both agarose and acrylamide gels. It's a simple, sensitive, and efficient alternative for fluorographic methods (Skinner & Griswold, 1983).

Electochemical Oxidation and Photoluminescence

The electrochemical oxidation of compounds structurally similar to this compound, such as 2-amino-3-cyano-4-phenylthiophene, has shown potential in creating new classes of photoluminescent materials. These compounds, when oxidized, form cation radicals and subsequent dimers that exhibit absorbance and photoluminescence properties, which could be leveraged in material science and photoluminescent applications (Ekinci et al., 2000).

Copper Complexes in Herbicide Bioactivity

Research on copper complexes with commercial herbicides, including those structurally related to this compound, has shown that these complexes can exhibit increased antimicrobial efficiency. The structural investigations of these complexes have implications in the development of more effective herbicides with enhanced bioactivity (Psomas et al., 1998).

Multicomponent Synthesis in Organic Chemistry

In organic chemistry, this compound-like compounds have been synthesized using acetic acid-mediated multicomponent processes. These compounds, such as 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, have been studied for their crystal structure and in silico properties. Such research is crucial for understanding the physicochemical properties and potential applications in molecular docking and pharmaceutical research (Patel et al., 2022).

Safety and Hazards

2-(3,4-Dimethoxyphenylthio)acetic acid is classified as having acute toxicity when ingested . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapours, or spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-13-8-4-3-7(5-9(8)14-2)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVXBTSSFGHHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)SCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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